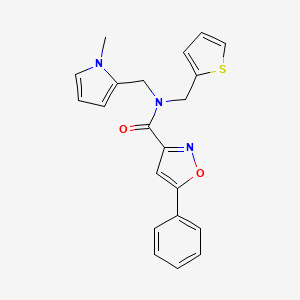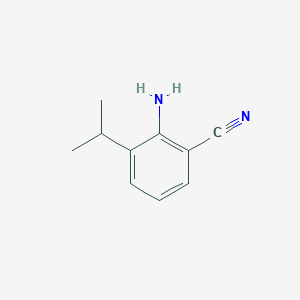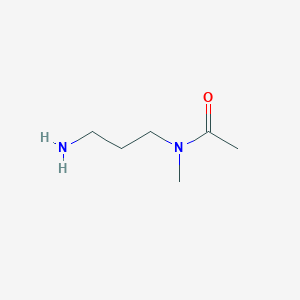
N-(3-aminopropyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)-N-methylacetamide: is an organic compound with the molecular formula C6H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3-aminopropyl group and a methyl group
Applications De Recherche Scientifique
Chemistry: N-(3-aminopropyl)-N-methylacetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, surfactants, and as a precursor for the synthesis of advanced materials.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as n-(3-aminopropyl)-2-nitrobenzenamine have been found to interact with targets like histone acetyltransferase kat2b .
Mode of Action
For example, (3-Aminopropyl)triethoxysilane is used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching organic films to metal oxides such as silica and titania .
Biochemical Pathways
For instance, spermidine, a polyamine, is thought to help stabilize some membranes and nucleic acid structures .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as n-(3-aminopropyl)-2-nitrobenzenamine, have been studied .
Result of Action
Similar compounds such as n-(3-aminopropyl)-n-dodecyl-1,3-propanediamine, a tri-amine present in the formulation of several commercialized disinfectants/cleaners, have been shown to be effective biocides .
Action Environment
Similar compounds such as dicamba, an important herbicide, have been studied for their off-target transport mechanisms, including spray drift, volatilization, and tank contamination .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method to synthesize N-(3-aminopropyl)-N-methylacetamide involves the direct amidation of acetic acid with N-(3-aminopropyl)-N-methylamine. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reductive Amination: Another approach involves the reductive amination of N-methylacetamide with 3-aminopropylamine. This reaction is usually catalyzed by a reducing agent like sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-aminopropyl)-N-methylacetamide can undergo oxidation reactions, typically forming corresponding amine oxides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or alkoxylated derivatives.
Comparaison Avec Des Composés Similaires
N-(3-aminopropyl)-N-methylamine: This compound is structurally similar but lacks the acetamide group. It is used in similar applications but may exhibit different reactivity and properties.
N-(3-aminopropyl)acetamide: This compound has a similar structure but without the methyl group on the nitrogen. It is used in organic synthesis and as an intermediate in pharmaceutical production.
N-methylacetamide: This compound lacks the 3-aminopropyl group and is primarily used as a solvent and intermediate in organic synthesis.
Uniqueness: N-(3-aminopropyl)-N-methylacetamide is unique due to the presence of both the 3-aminopropyl and methyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis, research, and industry.
Propriétés
IUPAC Name |
N-(3-aminopropyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8(2)5-3-4-7/h3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMHCPZCFJGAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
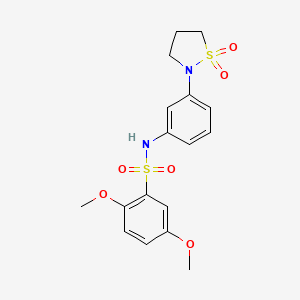

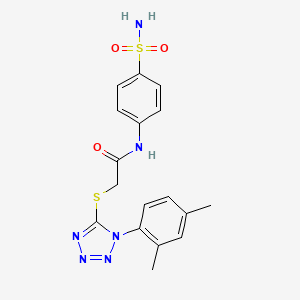
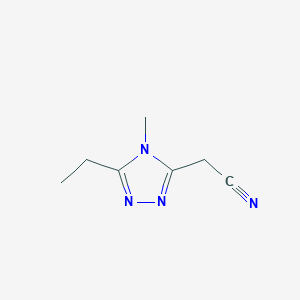


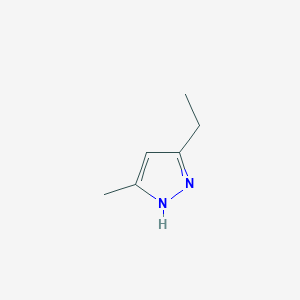
![4-{[1-(2,5-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2929285.png)

![N-[(2,6-difluorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2929287.png)
